molecular formula C14H12N2O B2780422 3-(Benzo[d]oxazol-2-yl)-2-methylaniline CAS No. 313549-87-0

3-(Benzo[d]oxazol-2-yl)-2-methylaniline

Cat. No.: B2780422
CAS No.: 313549-87-0
M. Wt: 224.263
InChI Key: FOXHSJUELTXXSM-UHFFFAOYSA-N
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Description

3-(Benzo[d]oxazol-2-yl)-2-methylaniline is a heterocyclic aromatic compound that features a benzoxazole ring fused with an aniline moiety. This compound is of significant interest due to its diverse applications in medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[d]oxazol-2-yl)-2-methylaniline typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions. One common method includes the use of 2-aminophenol and an aromatic aldehyde in the presence of a catalyst such as FeCl3 or TiO2-ZrO2, which facilitates the formation of the benzoxazole ring .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as nanocatalysts and ionic liquid catalysts are employed to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[d]oxazol-2-yl)-2-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. Reaction conditions often involve solvents like acetonitrile or toluene and temperatures ranging from room temperature to 110°C .

Major Products

The major products formed from these reactions include substituted benzoxazole derivatives, which can exhibit enhanced biological or photophysical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzo[d]oxazol-2-yl)-2-methylaniline stands out due to its unique combination of a benzoxazole ring and an aniline moiety, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad range of applications in different fields make it a compound of significant interest .

Properties

IUPAC Name

3-(1,3-benzoxazol-2-yl)-2-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-9-10(5-4-6-11(9)15)14-16-12-7-2-3-8-13(12)17-14/h2-8H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXHSJUELTXXSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)C2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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